(7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate is a complex organic compound with a unique structure that combines a phenoxazinone core with a dinitrobenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate typically involves the reaction of 7-oxophenoxazin-3-yl derivatives with 2,4-dinitrobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The phenoxazinone core can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Further oxidized phenoxazinone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with the sulfonate group replaced by other functional groups.
Scientific Research Applications
(7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the phenoxazinone core’s ability to emit light under specific conditions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of (7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate involves its interaction with specific molecular targets. The phenoxazinone core can intercalate with DNA, disrupting its function and leading to cell death. The nitro groups can undergo reduction within cells, generating reactive intermediates that can damage cellular components. These combined effects contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (7-oxophenoxazin-3-yl) 2,4,6-trifluorobenzenesulfonate
- (7-oxophenoxazin-3-yl) 2,3,4,5,6-pentafluorobenzenesulfonate
- 1-(7-oxophenoxazin-3-yl)oxypyrrolidine-2,5-dione
Uniqueness
(7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate is unique due to the presence of both the phenoxazinone core and the dinitrobenzenesulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The nitro groups enhance its reactivity and potential for generating reactive intermediates, while the phenoxazinone core provides fluorescence and DNA intercalation capabilities.
Properties
CAS No. |
827020-55-3 |
---|---|
Molecular Formula |
C18H9N3O9S |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
(7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate |
InChI |
InChI=1S/C18H9N3O9S/c22-11-2-4-13-16(8-11)29-17-9-12(3-5-14(17)19-13)30-31(27,28)18-6-1-10(20(23)24)7-15(18)21(25)26/h1-9H |
InChI Key |
HWLAMNLWIAACGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)OC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.